![molecular formula C17H25ClN2O5 B4075119 1-[3-(4-chloro-3-ethylphenoxy)propyl]piperazine oxalate](/img/structure/B4075119.png)
1-[3-(4-chloro-3-ethylphenoxy)propyl]piperazine oxalate
Overview
Description
1-[3-(4-chloro-3-ethylphenoxy)propyl]piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through a complex chemical process.
Mechanism of Action
The mechanism of action of 1-[3-(4-chloro-3-ethylphenoxy)propyl]piperazine oxalate is not fully understood. However, it is believed to work by binding to dopamine receptors in the brain. This binding action leads to a decrease in the release of dopamine, which is a neurotransmitter that is involved in the regulation of mood, motivation, and movement.
Biochemical and Physiological Effects
1-[3-(4-chloro-3-ethylphenoxy)propyl]piperazine oxalate has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines in the brain, which can reduce inflammation and pain. It has also been found to increase the levels of GABA, which is a neurotransmitter that is involved in the regulation of anxiety and stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(4-chloro-3-ethylphenoxy)propyl]piperazine oxalate in lab experiments is its potential therapeutic applications. This compound has been found to have a wide range of potential uses in the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. This can make it difficult to produce large quantities of the compound for use in experiments.
Future Directions
There are several future directions for the study of 1-[3-(4-chloro-3-ethylphenoxy)propyl]piperazine oxalate. One area of research is the development of new synthesis methods that can produce the compound more efficiently. Another area of research is the study of the compound's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
1-[3-(4-chloro-3-ethylphenoxy)propyl]piperazine oxalate has been extensively studied for its potential therapeutic applications. This compound has been found to have anti-inflammatory, analgesic, and antipsychotic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
properties
IUPAC Name |
1-[3-(4-chloro-3-ethylphenoxy)propyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O.C2H2O4/c1-2-13-12-14(4-5-15(13)16)19-11-3-8-18-9-6-17-7-10-18;3-1(4)2(5)6/h4-5,12,17H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWUWTWJKXQTHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCN2CCNCC2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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